1-(3-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-Fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the 3-fluorobenzyl and 2-methoxyethyl groups. Common reagents used in these reactions include fluorobenzyl bromide, methoxyethylamine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:
- 1-(3-chlorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 1-(3-bromobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide These compounds share a similar core structure but differ in the substituents on the benzyl group. The presence of different halogens (fluorine, chlorine, bromine) can significantly influence their chemical properties, biological activities, and potential applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct advantages in certain applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research and development can unlock its full potential and lead to new discoveries and applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-22-8-7-17-15(21)13-5-6-14(20)19(18-13)10-11-3-2-4-12(16)9-11/h2-6,9H,7-8,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLACGUZJCATRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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